molecular formula C12H14N2 B8323842 Rac-4-(1-phenyl-propyl)-1h-imidazole

Rac-4-(1-phenyl-propyl)-1h-imidazole

Cat. No.: B8323842
M. Wt: 186.25 g/mol
InChI Key: RKWZMMFBHRSNCY-UHFFFAOYSA-N
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Description

Rac-4-(1-phenyl-propyl)-1H-imidazole is a chiral imidazole derivative featuring a racemic 1-phenyl-propyl substituent at the 4-position of the heteroaromatic ring. The imidazole core is a five-membered ring with two nitrogen atoms, contributing to its electron-rich character and ability to participate in hydrogen bonding and π-π interactions. The phenyl-propyl group introduces steric bulk and hydrophobicity, which influence its physical properties (e.g., solubility, melting point) and chemical reactivity.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-(1-phenylpropyl)-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-2-11(12-8-13-9-14-12)10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,13,14)

InChI Key

RKWZMMFBHRSNCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the imidazole ring critically determine molecular behavior. Below is a comparative analysis with structurally related imidazole derivatives:

Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Hydrogen Bond Capacity LogP (Predicted)
Rac-4-(1-phenyl-propyl)-1H-imidazole 4 1-Phenyl-propyl (branched) 242.3 Low (no H-bond donors) ~3.5
4-[1-(2-Hydroxypropyl)-...]benzoic acid 1, 2 Hydroxypropyl, benzoic acid 428.5 High (COOH, OH donors) ~2.8
4,5-Diphenyl-1H-imidazole 4, 5 Phenyl (aromatic) 260.3 Moderate (N-H donor) ~4.0

Key Observations :

  • Hydrophobicity : The phenyl-propyl group in Rac-4-(1-phenyl-propyl)-1H-imidazole increases LogP compared to polar derivatives like the hydroxypropyl/benzoic acid analogue, suggesting lower aqueous solubility .
  • Hydrogen Bonding : Compounds with functional groups like -COOH or -OH (e.g., 4-[1-(2-hydroxypropyl)-...]benzoic acid) exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
Hydrogen Bonding and Crystallographic Analysis

Crystal packing in imidazole derivatives is governed by substituent-driven hydrogen bonding. For example:

  • Rac-4-(1-phenyl-propyl)-1H-imidazole : The bulky phenyl-propyl group likely disrupts hydrogen-bond networks, leading to weaker Van der Waals-dominated packing. This contrasts with 4-[1-(2-hydroxypropyl)-...]benzoic acid, where carboxyl and hydroxyl groups form robust hydrogen bonds (e.g., R₂²(8) graph sets), stabilizing the crystal lattice .
  • 4,5-Diphenyl-1H-imidazole : The N-H group participates in moderate hydrogen bonding, but planar phenyl rings facilitate π-π stacking, a feature absent in Rac-4... due to steric hindrance .

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